molecular formula C13H17NO B1270429 1-Benzylazepan-2-one CAS No. 33241-96-2

1-Benzylazepan-2-one

Cat. No. B1270429
CAS RN: 33241-96-2
M. Wt: 203.28 g/mol
InChI Key: DJGIITKNTHQYPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzylazepan-2-one derivatives involves several innovative methods, including one-pot synthesis techniques in green chemistry conditions. A notable method involves the Ugi four-center, three-component reaction of 6-aminohexanoic acid, aromatic aldehydes, and isocyanide derivatives in water under reflux conditions without a catalyst, demonstrating the compound's accessibility and the reaction's efficiency (Rasouli et al., 2012).

Scientific Research Applications

Synthesis Techniques

  • Facile Synthesis Approaches

    Researchers have developed new methodologies for synthesizing benzodiazepines, including 1-Benzylazepan-2-one derivatives, using phosphate-assisted acylation-hydrazine cyclization reactions. This technique offers direct access to bioactive benzodiazepines with various substituents, highlighting its importance in medicinal chemistry (Sumita et al., 2018).

  • Microwave Irradiation Methods

    The use of microwave irradiation has been explored for the synthesis of benzodiazepin-2-ones. This method proves advantageous in terms of energy efficiency and time-saving, offering high yields within minutes without the need for catalysts (Khatri et al., 2022).

  • Green Chemistry Approaches

    Novel green-chemistry methods have been developed for synthesizing benzodiazepines, including 1-Benzylazepan-2-one derivatives. These methods emphasize operational simplicity, mild reaction conditions, and the use of non-toxic solvents, demonstrating an eco-friendly approach (Wu & Wang, 2020).

Medicinal Chemistry Applications

  • Diverse Pharmacological Applications

    Benzodiazepin-2-ones, such as 1-Benzylazepan-2-one, have been applied in various areas of medicinal chemistry beyond classical CNS treatments. They are used as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents, showcasing their versatility in therapeutic applications (Spencer et al., 2010).

  • Chymase Inhibitors

    3-Benzylazetidine-2-one derivatives, related to 1-Benzylazepan-2-one, have been designed as novel chymase inhibitors. These compounds have demonstrated significant inhibition of human chymase and enhanced stability in human plasma, indicating their potential in therapeutic development (Aoyama et al., 2001).

  • Anti-Trypanosomal Agents

    1,4-Benzodiazepine-2-ones have been studied as potent anti-trypanosomal agents. A robust pharmacophore model was developed to investigate their structure-activity relationship for human African trypanosomiasis (HAT), providing guidelines for designing compounds with enhanced HAT inhibitory activity (Maheshwari et al., 2013).

Future Directions

The azepane motif, which includes 1-Benzylazepan-2-one, is in the top 100 most frequently used ring systems for small molecule drugs . Therefore, new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

1-benzylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGIITKNTHQYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363430
Record name 1-benzyl-2-azepanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazepan-2-one

CAS RN

33241-96-2
Record name 1-benzyl-2-azepanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylazepan-2-one
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Synthesis routes and methods I

Procedure details

To a stirring 0° C. suspension of NaH (18.3 g, 763 mmol) in THF (195 mL) was added by addition funnel azepan-2-one (75.0 g, 667 mmol) in THF. An additional 2 L of solvent was added as the reaction progressed in order to maintain agitation of the very viscous reaction suspension. Following addition, the reaction was allowed to warm to room temperature, and when the evolution of H2 ceased after stirring overnight, benzyl bromide was added dropwise by addition funnel and the reaction was stirred overnight. The crude product was filtered through Celite and concentrated in vacuo. Recrystallization from hexanes and ethyl acetate provided pure 1-benzyl-azepan-2-one (142) as a white fluffy solid. 1H NMR (CDCl3) 7.38-7.24 (5H, m), 4.61 (2H, s), 3.33-3.29 (2H, m), 2.65-2.61 (2H, m), 1.77-1.66 (4H, m), 1.56-1.46 (2H, m) ppm. 13C NMR (CDCl3, 75 MHz) 176.13, 138.06, 128.67, 128.31, 127.43, 51.20, 49.04, 37.33, 30.12, 28.26, 23.58 ppm.
Name
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solvent
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

33.9 g (0.3 mol) of caprolactam are dissolved in 200 ml of absolute dimethylsulphoxide and 100 ml of absolute tetramethyl urea and 14.4 g (0.33 mol) of 55% sodium hydride/oil dispersion is added in batches. The resulting jelly-like precipitate is stirred for 2 hours at ambient temperature. Then 38 g=34.4 ml (0.3 mol) of benzyl chloride are added dropwize, the mixture is stirred for 2 hours at ambient temperature and then poured onto ice water. The aqueous phase is extracted twice with ethyl acetate. The organic phases are combined, washed four times with water, dried over magnesium sulphate and concentrated by evaporation in vacuo. The residue remaining is distilled in vacuo. Yield: 49.9 g (81.8% of theory), Bp 0.27 mm Hg: 110°-114° C.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
34.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Han, GS Lu, DP Wu, PQ Huang - Science China Chemistry, 2023 - Springer
… 1Benzylazepan-2-one (1f), a representative of cyclic amides (lactams), reacted smoothly to give 1-benzylazepane (2f) in 89% yield. Aromatic and N-arylamides/lactam (1g–1k) were …
Number of citations: 1 link.springer.com
KJ Xiao, JM Luo, XE Xia, Y Wang… - Chemistry–A European …, 2013 - Wiley Online Library
… A, addition of allylmagnesium bromide to 1-benzylazepan-2-one (112 mg, 0.55 mmol) gave, … A, addition of 3-butenylmagnesium bromide to 1-benzylazepan-2-one (140 mg, 0.69 mmol) …
PT Dao - Vietnam Journal of Science and Technology, 2016 - core.ac.uk
Bengamides are sponge-derived natural products of mixed biosynthesis (polyketides and amino acids), the first two members, isolated from Jaspidae sponges in coral surrounding Fiji …
Number of citations: 2 core.ac.uk

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